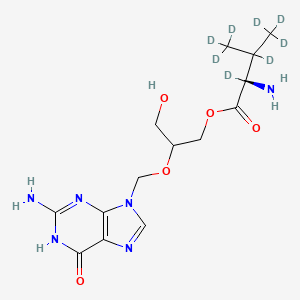
Valganciclovir-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or following organ transplantation . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of valganciclovir due to the presence of deuterium atoms which can provide more detailed insights through mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Valganciclovir-d8 undergoes various chemical reactions, including:
Hydrolysis: Conversion to ganciclovir by intestinal and hepatic esterases.
Oxidation and Reduction: Involvement in redox reactions during metabolic processes.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation and Reduction: Involvement of cellular oxidases and reductases.
Major Products Formed
The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Valganciclovir-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of valganciclovir.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Drug Interaction Studies: Evaluating potential interactions with other medications.
Biological Research: Studying the effects of deuterium substitution on biological activity and stability.
Wirkmechanismus
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Valacyclovir: Another antiviral prodrug that is converted to acyclovir in the body.
Acyclovir: A widely used antiviral medication for herpes simplex virus infections.
Uniqueness of Valganciclovir-d8
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C14H22N6O5 |
|---|---|
Molekulargewicht |
362.41 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D |
InChI-Schlüssel |
WPVFJKSGQUFQAP-QBZXRSFMSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Kanonische SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


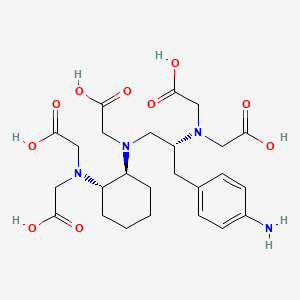
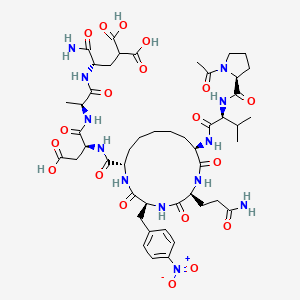
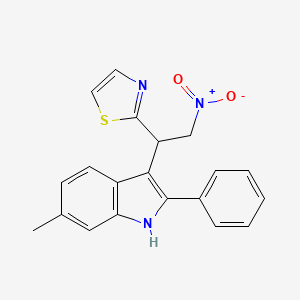
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)
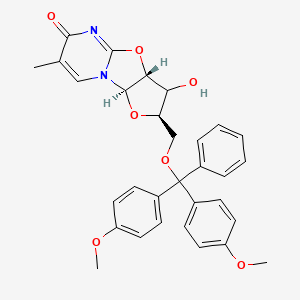
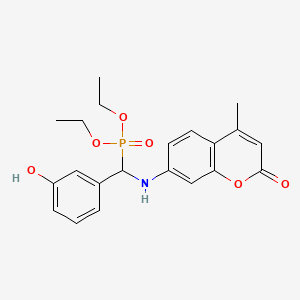
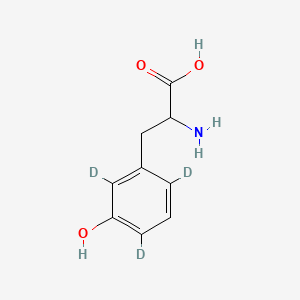
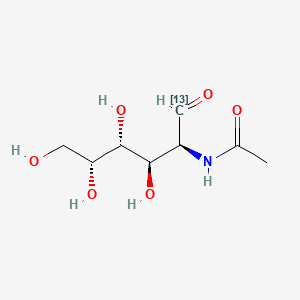
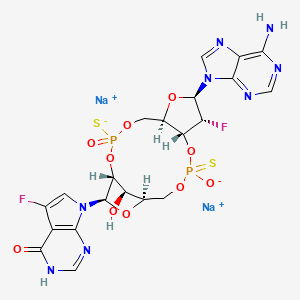
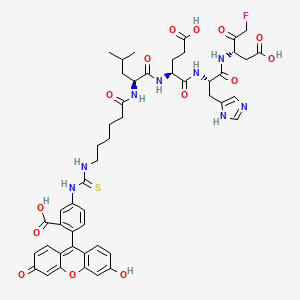
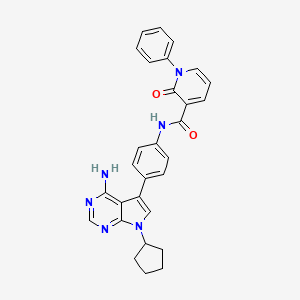
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
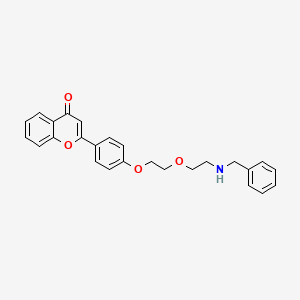
![[Tyr8] Bradykinin](/img/structure/B12399312.png)
